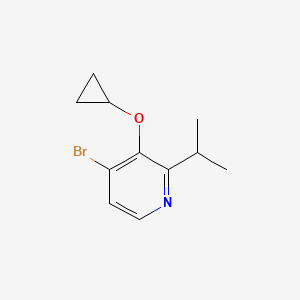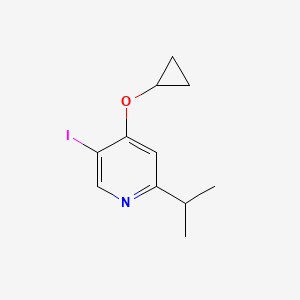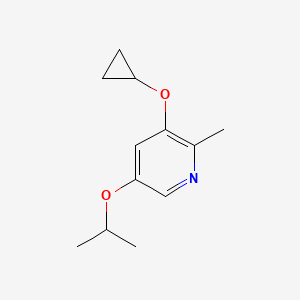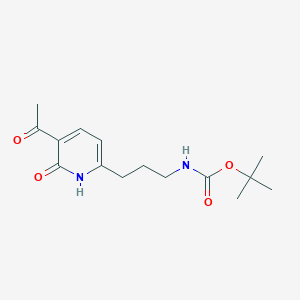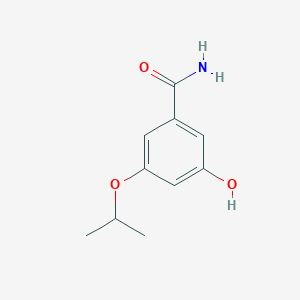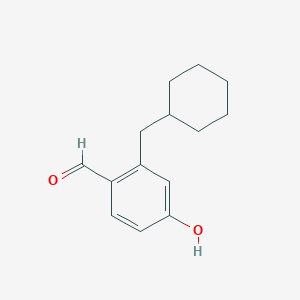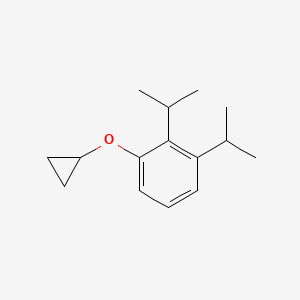
1-Cyclopropoxy-2,3-diisopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2,3-diisopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two isopropyl groups. This compound is part of the broader class of diisopropylbenzenes, which are known for their applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2,3-diisopropylbenzene can be synthesized through the alkylation of benzene derivatives. The process typically involves the reaction of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The cyclopropoxy group can be introduced via a subsequent reaction involving cyclopropyl bromide and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2,3-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization processes.
Reduction: Reduction reactions can convert the cyclopropoxy group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, often in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Hydroperoxides and dihydroxy derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Cyclopropoxy-2,3-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2,3-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 1-Cyclopropoxy-2,3-diisopropylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity compared to other diisopropylbenzenes. The cyclopropoxy group enhances the compound’s ability to undergo ring-opening reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-cyclopropyloxy-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H22O/c1-10(2)13-6-5-7-14(15(13)11(3)4)16-12-8-9-12/h5-7,10-12H,8-9H2,1-4H3 |
InChI Key |
JWLSKSJEBWBORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


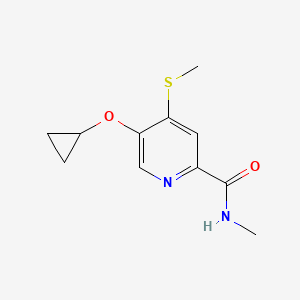
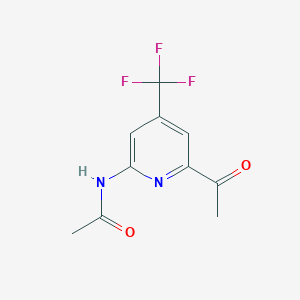
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
